Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Overview
Description
Scientific Research Applications
Chemical Reaction Pathways
Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is involved in complex chemical reactions. For example, it undergoes ring expansion and nucleophilic substitution when reacted with thiophenolates, affected by the basicity-nucleophilicity of the reaction media (Fesenko et al., 2010). Another study confirms similar findings, demonstrating the versatility of this compound in organic synthesis (Shutalev et al., 2010).
Synthesis and Structural Analysis
This compound is also significant in the synthesis of various derivatives. For instance, its reaction with complex metal hydrides yields 1,6-dihydropyrimidines, a process established through NMR spectroscopy (Shadbolt & Ulbricht, 1968). Additionally, it's involved in a base-promoted cascade transformation into a novel tricyclic bis-diazepinone (Shutalev et al., 2008).
Synthesis of Derivatives and Antimicrobial Activity
The synthesis process involving this compound is efficient for producing derivatives with potential antimicrobial activity. One study describes the efficient synthesis of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their corresponding acid derivatives (Zanatta et al., 2015). Furthermore, derivatives of ethyl 4-oxo-3,4-dihydropyrimidine-5-carboxylate have been synthesized and evaluated for antimicrobial activity (El‐Sayed et al., 2008).
Crystal Structure and Spectroscopic Analysis
The crystal structure and spectroscopic characterization of derivatives of this compound have been extensively studied. For example, a study on Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate provides insights into its molecular geometry and vibrational frequencies (Pekparlak et al., 2018).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation . In case of contact, it is recommended to wash with plenty of soap and water. If irritation persists, medical advice should be sought .
properties
IUPAC Name |
ethyl 4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-4-14-8(13)6-5(2)10-9(15-3)11-7(6)12/h4H2,1-3H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKIDUDNEBXUHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(NC1=O)SC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442790 | |
Record name | Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |
CAS RN |
344361-90-6 | |
Record name | Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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